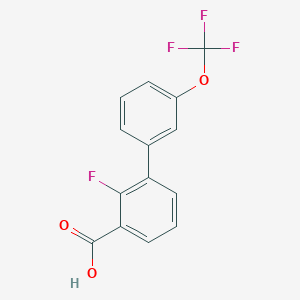

2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Description

2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid is a biphenyl derivative featuring a fluorine atom at the 2-position of the first benzene ring and a trifluoromethoxy (-OCF₃) group at the 3'-position of the second ring. Its molecular formula is C₁₄H₈F₄O₃, with an average molecular mass of 300.21 g/mol (calculated from analogs in ).

Properties

IUPAC Name |

2-fluoro-3-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-10(5-2-6-11(12)13(19)20)8-3-1-4-9(7-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFSBQGEIKWGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki–Miyaura Cross-Coupling Reaction as a Key Synthetic Route

The Suzuki–Miyaura (SM) coupling reaction is the most extensively utilized and reliable method for synthesizing biphenyl derivatives, including fluorinated analogues like 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid. This method involves the palladium-catalyzed cross-coupling of aryl boronic acids with aryl halides under mild conditions, offering excellent regioselectivity and functional group tolerance.

- Typical Reaction Conditions:

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

- Base: K3PO4 or K2CO3

- Solvent: Mixtures of water and dioxane or THF

- Temperature: 90–105 °C

- Reaction Time: 8–24 hours

- Example Procedure:

- Aryl halide (e.g., 2-fluoro-3-bromobiphenyl derivative) and trifluoromethoxy-substituted aryl boronic acid are combined with Pd catalyst and base in a water-organic solvent mixture.

- The mixture is heated under nitrogen atmosphere.

- Progress is monitored by thin-layer chromatography (TLC).

- After completion, purification is done by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Yields and Characterization:

Selective Functional Group Transformations of Trifluoromethyl and Trifluoromethoxy Groups

The trifluoromethoxy group (–OCF3) is a robust, electron-withdrawing substituent that requires careful handling during synthesis to avoid decomposition or side reactions. Recent advances have demonstrated selective transformations of trifluoromethyl groups and related functionalities under mild conditions, which can be adapted for trifluoromethoxy derivatives.

- Key Transformations:

- Activation of aromatic trifluoromethyl groups via Lewis acids like boron tribromide (BBr3) for subsequent functionalization.

- Intramolecular arylation and carbonyl formation through selective C–F bond cleavage.

- Preservation of sensitive groups (e.g., triflusilyl, iodo) during transformations.

- Relevance to Synthesis:

- These methods enable the introduction or modification of trifluoromethoxy substituents on biphenyl frameworks.

- They facilitate the synthesis of ketone and carboxylic acid functionalities adjacent to fluorinated aromatic rings.

- Reaction Conditions:

Oxidation and Carboxylation Steps

To introduce the carboxylic acid group at the 3-position of the biphenyl ring, oxidation of methyl or other precursor groups is commonly employed.

- Oxidation Methods:

- Use of hydrogen peroxide (H2O2) in aqueous or organic media to oxidize methyl groups to carboxylic acids.

- Catalytic systems involving palladium or other transition metals can facilitate selective oxidation.

- Carboxylation Approaches:

- Direct carboxylation of aryl boronic acids under CO2 atmosphere.

- Use of electrophilic carboxylation reagents post cross-coupling.

- Optimization:

Representative Data Table of Reaction Conditions and Outcomes

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki–Miyaura coupling | Pd(PPh3)4 (1.5 mol%), K3PO4, H2O/dioxane (1:3), 105 °C, 8.5 h | 77–85 | High regioselectivity, mild conditions |

| Oxidation of methyl to acid | 30% wt. H2O2, room temp, 24 h | 93–98 | Conversion increases with oxidant amount |

| Selective trifluoromethoxy transformation | BBr3, MeOH, mild temp | 70–80 | Preserves sensitive functional groups |

| Purification | Silica gel chromatography (n-hexane/ethyl acetate) | — | Ensures product purity |

Detailed Research Findings and Notes

- Catalyst Efficiency: Pd(PPh3)4 and Pd(dppf)Cl2 have shown excellent catalytic activity for coupling fluorinated aryl halides with boronic acids bearing trifluoromethoxy groups, affording high yields and purity.

- Solvent Effects: Mixed aqueous-organic solvents improve solubility and reaction rates; water presence enhances catalyst turnover and base solubility.

- Functional Group Tolerance: The methods tolerate a variety of substituents including fluoro, trifluoromethoxy, and carboxylic acid groups without significant side reactions.

- Purification: Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is effective for isolating the target acid in high purity.

- Spectroscopic Characterization: ^1H and ^13C NMR spectra confirm substitution patterns; FTIR shows characteristic C=O stretching for carboxylic acid and C–F vibrations; melting points correlate with literature values.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study the effects of fluorinated compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and physicochemical properties of the target compound and its analogs:

Biological Activity

2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid (CAS Number: 1261558-22-8) is a fluorinated organic compound that has garnered attention due to its potential biological activities. The presence of fluorine atoms and the trifluoromethoxy group significantly influence its physicochemical properties, which may enhance its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

The molecular formula of 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid is C14H8F4O3, with a molecular weight of 300.20 g/mol. The structure features a biphenyl core substituted with a fluoro group and a trifluoromethoxy group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H8F4O3 |

| Molecular Weight | 300.20 g/mol |

| CAS Number | 1261558-22-8 |

| IUPAC Name | 2-fluoro-3-[3-(trifluoromethoxy)phenyl]benzoic acid |

The biological activity of 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with proteins involved in signaling pathways. This can lead to modulation of cellular processes such as apoptosis, proliferation, and gene expression.

Biological Activity

Research indicates that fluorinated compounds often exhibit unique biological activities compared to their non-fluorinated counterparts. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that compounds containing trifluoromethyl groups, similar to those in 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid, can exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro tests against various cancer cell lines have demonstrated that fluorinated compounds can inhibit cell proliferation and induce apoptosis. Specific IC50 values for related compounds suggest potential effectiveness in targeting cancer cells.

Enzyme Inhibition

The presence of fluorine atoms can enhance the binding affinity of compounds to enzymes:

- 5-Hydroxytryptamine (5-HT) Uptake Inhibition : Similar compounds have shown increased potency for inhibiting serotonin uptake by up to six-fold compared to non-fluorinated analogs . This suggests that 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid may also possess similar inhibitory effects on neurotransmitter transporters.

Case Studies

-

Synthesis and Biological Evaluation :

- A study synthesized various fluorinated biphenyl derivatives and evaluated their biological activities, revealing that modifications at specific positions significantly impacted their anticancer efficacy .

- The synthesis typically involves methods like Suzuki-Miyaura coupling, which allows for the introduction of trifluoromethoxy groups effectively.

- Fluorinated Compounds in Drug Design :

Q & A

Q. What are the standard synthetic routes for 2-fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid, and what challenges arise during its preparation?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 2-fluoro-3-(trifluoromethoxy)phenylboronic acid) and a halogenated benzoic acid precursor. Key challenges include:

- Steric hindrance from the trifluoromethoxy group, requiring optimized palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

- Protection/deprotection strategies for the carboxylic acid group to prevent side reactions during coupling. Evidence from analogous biphenyl syntheses suggests using methyl ester protection, followed by hydrolysis with LiOH .

- Purification : The product is often isolated via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallized from ethanol/water .

Q. How is the compound characterized, and what analytical techniques resolve spectral ambiguities?

- Methodological Answer :

- 1H/13C NMR : Assignments require careful analysis due to overlapping signals from fluorine-coupled protons. For example, the trifluoromethoxy group (-OCF₃) splits adjacent aromatic protons into quartets, while fluorine atoms cause further coupling .

- HRMS (ESI+) : Confirms molecular weight (calc. for C₁₄H₈F₄O₃: 316.042 g/mol) with <2 ppm error .

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Q. What is the reactivity profile of the trifluoromethoxy group in this compound?

- Methodological Answer : The -OCF₃ group is electron-withdrawing and resistant to nucleophilic substitution under mild conditions. However, it participates in:

- Electrophilic aromatic substitution (EAS) : Directs incoming electrophiles to the para position of the biphenyl system .

- Radical reactions : Under UV light, the C-F bond can undergo homolytic cleavage, enabling functionalization (e.g., hydroxylation) .

Advanced Research Questions

Q. How does the substitution pattern (fluoro vs. trifluoromethoxy) influence biological activity in related compounds?

- Methodological Answer : Comparative SAR studies of biphenylcarboxylic acids reveal:

| Substituent Position | Biological Effect | Reference |

|---|---|---|

| 3'-Trifluoromethoxy | Enhanced metabolic stability due to lipophilicity | |

| 2-Fluoro | Increased receptor binding affinity (e.g., GPR40 agonists) |

- Fluorine improves bioavailability by reducing oxidative metabolism .

- Trifluoromethoxy enhances membrane permeability but may reduce solubility, requiring formulation optimization .

Q. What strategies mitigate spectral interference in quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a deuterated internal standard (e.g., D₄-2-fluoro-3'-trifluoromethoxy biphenyl-3-carboxylic acid) to correct for matrix effects .

- Chromatographic separation : A C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) resolves the compound from endogenous interferents .

Q. How can synthetic yields be improved for large-scale applications?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr for conventional heating) and improves yield by 15-20% .

- Flow chemistry : Continuous processing minimizes side reactions (e.g., decarboxylation) and enhances reproducibility .

Data Contradictions and Resolution

- Contradiction : Some studies report conflicting bioactivity data for trifluoromethoxy-substituted biphenyls (e.g., anti-inflammatory vs. hypoglycemic effects) .

- Resolution : Differences arise from assay conditions (e.g., cell lines, concentration ranges). Meta-analysis of dose-response curves and standardized protocols are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.